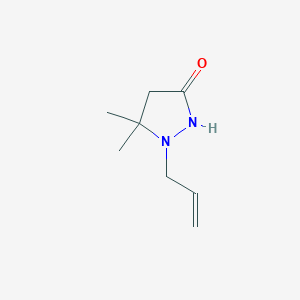
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as indole-2-carboxylic acid 1-cyanomethyl ester or ICCE.
Applications De Recherche Scientifique
Acylation Reactions
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is extensively used in acylation reactions. For example, it undergoes the Friedel-Crafts acylation, reacting with various acylating agents to yield acylated products at specific positions on the indole nucleus (Tani et al., 1990). Additionally, it's involved in a general method for C-3 acylation, effectively yielding ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).
Photochemistry and Synthesis of Indoles
The compound plays a crucial role in photochemistry, especially in the synthesis of indole derivatives. Irradiation of certain derivatives in ethanol leads to the formation of specific indole carboxylates with potential as synthetic intermediates (Ikeda et al., 1977). It also contributes to the synthesis of homoindoles through photochemical reactions (Ikeda et al., 1974).
Catalysis and Hydrogenation
In catalysis, this chemical is used in the selective hydrogenation process. A study shows its conversion to tetrahydro-1H-indole-2-carboxylate using a specific catalyst, demonstrating its application in chemical synthesis (Ruqi et al., 2014).
Novel Syntheses and Reactions
This compound is involved in diverse syntheses, like the preparation of benzoylamino derivatives, indicating its versatility in organic synthesis (Cucek & Verček, 2008). Another study explores its use in novel dimerization reactions, forming unique indole derivatives (Nagarathnam & Johnson, 1993).
Advanced Applications
Further advanced applications include its role in the synthesis of new antiarrhythmic agents and in three-component tandem reactions for the synthesis of pyrimido[1,2-a]indoles (Javed & Shattat, 2005), (Gupta et al., 2011).
Mécanisme D'action
Target of Action
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a complex organic compound that is used in the synthesis of various heterocyclic compounds It’s known that similar compounds are often used in reactions leading to the construction of heterocycles .
Mode of Action
It’s known that it can participate in cascade transformations of α,β-unsaturated carbonyl compounds, leading to the formation of substituted pyrido[2,3-b]indolizine-10-carbonitriles . This suggests that the compound may interact with its targets through nucleophilic addition or substitution reactions.
Biochemical Pathways
It’s known that similar compounds can be involved in various biosynthetic pathways . These pathways can lead to the production of a wide variety of bioactive molecules, suggesting that this compound could potentially influence a broad range of biochemical processes.
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties
Result of Action
It’s known that similar compounds can lead to the formation of a variety of heterocyclic compounds . These compounds can have diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-(cyanomethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDUBSKEZATIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351907 | |
| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126718-04-5 | |
| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


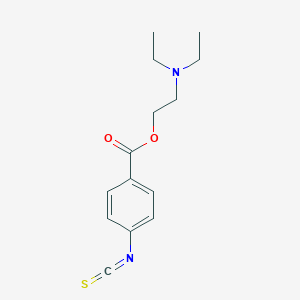

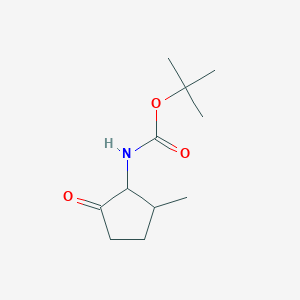
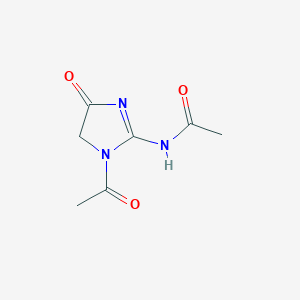

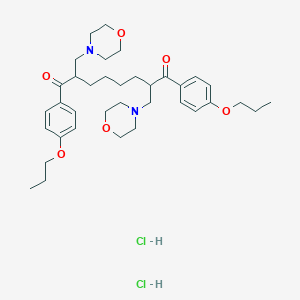
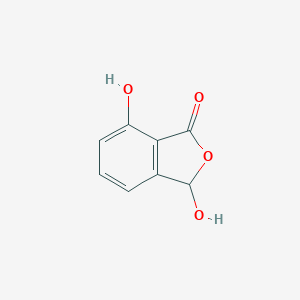
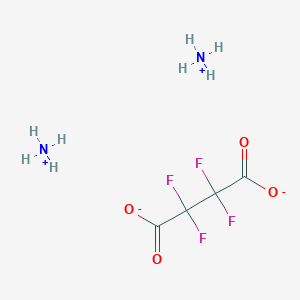
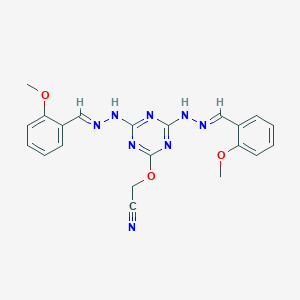
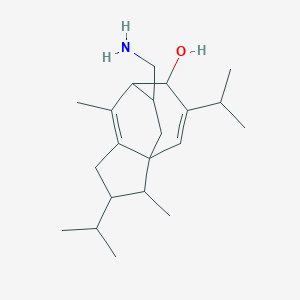

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
